molecular formula C8H7BrF2O2S B2704804 Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate CAS No. 1286792-85-5

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate

Cat. No.: B2704804
CAS No.: 1286792-85-5
M. Wt: 285.1
InChI Key: QTRBICWOMVCURG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two fluorine atoms attached to the alpha carbon of the ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate typically involves the bromination of thiophene followed by the introduction of the difluoroacetate group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then reacted with ethyl 2,2-difluoroacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted thiophenes with various functional groups.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated thiophenes and modified thiophene rings.

Scientific Research Applications

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroacetate groups can influence the compound’s binding affinity and selectivity. In material science, the compound’s electronic properties are crucial for its function as a semiconductor or conductive polymer.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chlorothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(5-iodothiophen-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(5-methylthiophen-2-yl)-2,2-difluoroacetate

Uniqueness

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-4-6(9)14-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBICWOMVCURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(S1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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